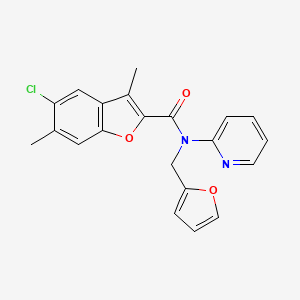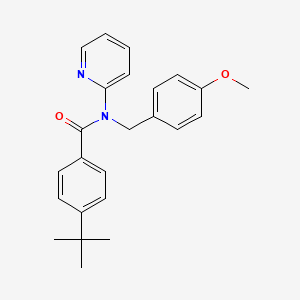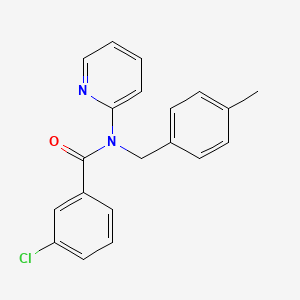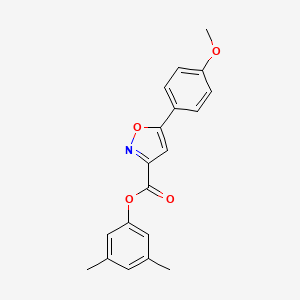![molecular formula C23H29ClN2O2 B11343179 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11343179.png)
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes an azepane ring, a methylphenyl group, and a chlorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.
Introduction of the Methylphenyl Group: This step involves the alkylation of the azepane ring with a 4-methylphenyl ethyl halide under basic conditions.
Attachment of the Chlorophenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 4-chlorophenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for halogenation, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(azepan-1-yl)-2-phenylethyl]-2-(4-chlorophenoxy)acetamide: Similar structure but lacks the methyl group on the phenyl ring.
N-[2-(piperidin-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide is unique due to the presence of the azepane ring combined with the methylphenyl and chlorophenoxyacetamide groups. This combination of structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H29ClN2O2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-18-6-8-19(9-7-18)22(26-14-4-2-3-5-15-26)16-25-23(27)17-28-21-12-10-20(24)11-13-21/h6-13,22H,2-5,14-17H2,1H3,(H,25,27) |
InChI Key |
YHWZGHFJCCVLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B11343105.png)
![N-(2,4-dimethoxyphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11343113.png)

![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11343128.png)
![Ethyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11343139.png)
![N-(4-chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11343140.png)
![N-(2,4-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11343141.png)
![N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11343147.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11343154.png)

![6-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11343161.png)

![N-(biphenyl-2-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11343164.png)
